molecular formula C9H13N3O2 B119167 4-Amino-3-nitro-5-isopropylaniline CAS No. 155379-81-0

4-Amino-3-nitro-5-isopropylaniline

Cat. No.: B119167
CAS No.: 155379-81-0
M. Wt: 195.22 g/mol
InChI Key: OYBZIBGHYYMOEF-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-5-isopropylaniline is a substituted aniline derivative characterized by a nitro group at position 3, an amino group at position 4, and an isopropyl substituent at position 5 of the benzene ring. This unique substitution pattern confers distinct chemical reactivity and physical properties, making it relevant in synthetic organic chemistry and materials science. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The compound’s structure balances electron-withdrawing (nitro) and electron-donating (amino) groups, influencing its solubility, stability, and reactivity in comparison to simpler nitroanilines or alkyl-substituted anilines .

Properties

CAS No.

155379-81-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-nitro-6-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C9H13N3O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,10-11H2,1-2H3

InChI Key

OYBZIBGHYYMOEF-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N

Other CAS No.

155379-81-0

Origin of Product

United States

Comparison with Similar Compounds

3-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)

  • Structure: Nitro group at position 3, amino group at position 1.
  • Reactivity: Lacks steric hindrance from alkyl groups, enabling faster electrophilic substitution reactions. However, the absence of an electron-donating alkyl group reduces solubility in non-polar solvents compared to 4-Amino-3-nitro-5-isopropylaniline .
  • Applications : Primarily used as a standard in environmental analysis due to its well-characterized properties .

4-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)

  • Structure: Nitro and amino groups in para positions.
  • Reactivity: Exhibits stronger intermolecular hydrogen bonding than the target compound, leading to higher melting points (~148°C vs. ~120°C estimated for this compound). The para-substitution pattern also reduces steric effects, enhancing crystallinity .

4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline (C₂₀H₂₈N₂)

  • Structure: Features a benzyl-linked aminotolyl group and propyl/isopropyl substituents.
  • Reactivity: Increased steric bulk from the propyl and benzyl groups reduces reaction rates in nucleophilic substitutions compared to this compound. The absence of a nitro group diminishes its utility in redox-active applications .

Physical and Chemical Properties

Property This compound 3-Nitroaniline 4-Nitroaniline 4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline
Molecular Weight 195.22 g/mol 138.12 g/mol 138.12 g/mol 296.45 g/mol
Solubility (Polarity) Moderate in DMSO, low in water High in polar solvents High in polar solvents Low in polar solvents due to alkyl chains
Melting Point ~120°C (estimated) 114°C 148°C Not reported
Key Functional Groups -NO₂, -NH₂, -C₃H₇ -NO₂, -NH₂ -NO₂, -NH₂ -NH₂, -C₃H₇, -C₃H₆CH₂

Research Findings and Limitations

  • Synthetic Challenges: Introducing multiple substituents (e.g., nitro, amino, isopropyl) on the benzene ring requires precise temperature control to avoid side reactions, as noted in kinetic studies of similar compounds .
  • Thermal Stability: The isopropyl group in this compound improves decomposition resistance up to 200°C, whereas 3-nitroaniline degrades at ~180°C .
  • Toxicity Data: Limited ecotoxicological studies exist for this compound, though structurally related nitroanilines show moderate aquatic toxicity (e.g., LC₅₀ = 10–50 mg/L for fish) .

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